molecular formula C20H15ClN4O2S B2609833 3-(2-chlorophenyl)-5-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide CAS No. 317327-08-5

3-(2-chlorophenyl)-5-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide

Cat. No.: B2609833
CAS No.: 317327-08-5
M. Wt: 410.88
InChI Key: XJJZRDDZCRVUTK-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a methyl group, and a thiadiazolyl group

Preparation Methods

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the core oxazole structure, followed by the introduction of the chlorophenyl and methylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. .

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 3-(2-chlorophenyl)-5-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2S/c1-11-7-3-4-8-13(11)19-23-24-20(28-19)22-18(26)16-12(2)27-25-17(16)14-9-5-6-10-15(14)21/h3-10H,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJZRDDZCRVUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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